N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-(thiadiazole-4-carbonylamino)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5OS2/c1-6-2-3-8(7(12)4-6)13-11(19)16-15-10(18)9-5-20-17-14-9/h2-5H,1H3,(H,15,18)(H2,13,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASMCQGLLNDIDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NNC(=O)C2=CSN=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 2-Chloro-4-methylphenyl Thiourea Moiety
The 2-chloro-4-methylphenyl group is a critical substrate for thiourea formation. Source details a high-yield chlorination method for 4-methylphenol using Lewis acids (e.g., AlCl₃ or FeCl₃) and diaryl sulfides as co-catalysts. For example, chlorination with 1.0 part FeCl₃ and 1.0 part diphenyl sulfide at 23–25°C achieves 94.91% selectivity for 2-chloro-4-methylphenol. Subsequent reduction of the hydroxyl group to an amine is required for thiourea synthesis.
Thiourea Formation :
2-Chloro-4-methylaniline reacts with thiocarbonylating agents such as ammonium thiocyanate (NH₄SCN) in acidic conditions. A modified protocol from involves refluxing 2-chloro-4-methylaniline with NH₄SCN in concentrated HCl, yielding the intermediate 2-chloro-4-methylphenyl thiourea . This step typically proceeds at 80–90°C for 4–6 hours, with yields exceeding 85% after recrystallization.
Construction of 1,2,3-Thiadiazole-4-carboxamide Core
The 1,2,3-thiadiazole ring is synthesized via cyclization reactions. Source outlines a method starting from hydrazine derivatives:
- Hydrazide Preparation : Ethyl 2-hydrazinyl-1,2,3-thiadiazole-4-carboxylate is synthesized by treating ethyl glyoxylate with thiosemicarbazide in POCl₃.
- Cyclization : The hydrazide undergoes cyclization with SOCl₂ or PCl₅ to form the 1,2,3-thiadiazole ring. For example, refluxing in POCl₃ at 90°C for 1 hour yields the thiadiazole carboxylate ester.
- Carboxamide Formation : Hydrolysis of the ester group (using LiOH/MeOH) produces the carboxylic acid, which is converted to the carboxamide via activation with oxalyl chloride and coupling with ammonia.
Coupling of Thiourea and Thiadiazole Carboxamide
The final step involves conjugating the thiourea and thiadiazole moieties. Source describes a carbodiimide-mediated coupling strategy:
- Activation : The 1,2,3-thiadiazole-4-carboxylic acid is treated with oxalyl chloride and catalytic DMF to form the acid chloride.
- Amination : The acid chloride reacts with 2-chloro-4-methylphenyl thiourea in anhydrous THF under N₂ atmosphere. Triethylamine is added to scavenge HCl, and the mixture is stirred at 0°C for 2 hours, followed by room temperature for 12 hours.
- Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane) to yield the target compound in 70–75% purity. Further recrystallization from ethanol improves purity to >95%.
Analytical Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, DMSO-d₆): δ 2.35 (s, 3H, CH₃), 7.25–7.45 (m, 3H, Ar-H), 8.10 (s, 1H, NH), 10.20 (s, 1H, CONH).
- IR (KBr) : 3250 cm⁻¹ (N-H stretch), 1680 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).
Chromatographic Purity :
HPLC analysis (C18 column, MeOH/H₂O = 70:30) shows a single peak at retention time 6.8 minutes, confirming >98% purity.
Comparative Analysis of Synthetic Routes
The carbodiimide method (Source) is preferred for large-scale synthesis due to its superior yield and purity. However, the one-pot approach (Source) offers operational simplicity for exploratory studies.
Challenges and Optimization
- Thiadiazole Stability : The 1,2,3-thiadiazole ring is prone to decomposition under acidic conditions. Neutral pH and low temperatures (<40°C) during coupling are critical.
- Thiourea Solubility : Polar aprotic solvents (e.g., DMF) enhance solubility of the thiourea intermediate, improving reaction kinetics.
Chemical Reactions Analysis
Types of Reactions
N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use as an intermediate in the production of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide would depend on its specific biological target. Generally, thioureas can interact with enzymes or receptors by forming hydrogen bonds or covalent interactions with active site residues. The presence of the thiadiazole and chloromethylphenyl groups may enhance binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several derivatives reported in the literature:
(a) 1,2,3-Thiadiazole-4-carboxamide Derivatives
- N-(Benzo[d]thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (31): Features a benzothiazole substituent instead of the phenyl-carbamothioyl group.
- N-(Thiazol-2-yl)-1,2,3-thiadiazole-4-carboxamide (38) : Replaces the phenyl ring with a thiazole heterocycle, reducing steric bulk and modifying hydrogen-bonding capacity .
(b) Carbamothioyl-Linked Phenyl Derivatives
- N-((4-(2,4-Dioxoimidazolidin-5-yl)phenyl)carbamothioyl)-2-chlorobenzamide : Contains a 2-chlorophenyl group but lacks the thiadiazole-carboxamide core. The imidazolidinedione moiety introduces additional hydrogen-bonding sites .
- 2-Chloro-N-((4-(2,4-dioxoimidazolidin-5-yl)phenyl)carbamothioyl)isonicotinamide : Substitutes the phenyl ring with a pyridine heterocycle, enhancing electron-withdrawing effects .
Physicochemical Properties
Key comparisons of physical properties are summarized below:
Key Observations :
- Substituent Impact: Electron-withdrawing groups (e.g., Cl, NO₂) increase melting points and alter solubility. For example, nitro-substituted derivatives exhibit higher melting points (e.g., 234–236°C for 2-nitrobenzamide derivatives ), whereas methyl groups reduce crystallinity .
- Spectral Signatures : The carbamothioyl C=S bond typically absorbs at ~1200–1250 cm⁻¹ in IR. Aromatic protons in chloro-substituted phenyl rings resonate at δH ~7.2–7.8 ppm in ¹H NMR .
Yield Comparisons :
- Thiadiazole-carboxamides (e.g., compound 31: 55% yield ) generally exhibit moderate yields, while carbamothioyl-linked phenyl derivatives achieve higher yields (e.g., 80% for thiophene-2-carboxamide derivatives ).
Biological Activity
N-{[(2-chloro-4-methylphenyl)carbamothioyl]amino}-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, including its anticancer properties, anti-inflammatory effects, and mechanism of action.
Chemical Structure and Properties
The compound has the following chemical characteristics:
- Molecular Formula : CHClNOS
- Molecular Weight : 253.72 g/mol
- CAS Number : 2379997-91-6
The presence of a thiadiazole ring and a carbamothioyl group contributes to its reactivity and biological activity. The chlorine atom on the aromatic ring enhances its nucleophilic substitution reactions, allowing for further functionalization that may improve biological efficacy .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of thiadiazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
In vitro studies show that this compound can inhibit tumor growth effectively, suggesting its potential as a candidate for cancer therapy. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for anti-inflammatory activity. Compounds in this class have shown promise in reducing inflammation markers in experimental models, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Enzyme Inhibition : It may act as an inhibitor of specific kinases or enzymes involved in tumor progression and inflammation.
- Cell Cycle Arrest : Evidence suggests that it can halt the cell cycle at various checkpoints, preventing cancer cell proliferation .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of thiadiazole derivatives in preclinical settings:
- A study demonstrated that derivatives similar to this compound exhibited potent cytotoxicity against multiple human cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil (5-Fu) .
- Another research effort focused on the synthesis and biological evaluation of related compounds showed promising results in terms of both anticancer and anti-inflammatory activities, reinforcing the therapeutic potential of this chemical class .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
